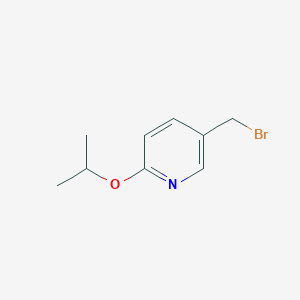![molecular formula C7H5Br2N3 B13664633 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Vorbereitungsmethoden
The synthesis of 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often rely on similar synthetic routes but are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of pyrrolopyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules.
Wirkmechanismus
The exact mechanism of action for 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known that pyrrolopyrazine derivatives can inhibit kinase activity, which plays a crucial role in various cellular processes. The compound likely interacts with specific molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives such as:
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine atoms and a methyl group in this compound contributes to its distinct properties and applications .
Eigenschaften
Molekularformel |
C7H5Br2N3 |
|---|---|
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
2,7-dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5Br2N3/c1-3-6(9)12-5-4(8)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
InChI-Schlüssel |
PFRBYEZLUCAWRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=CNC2=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



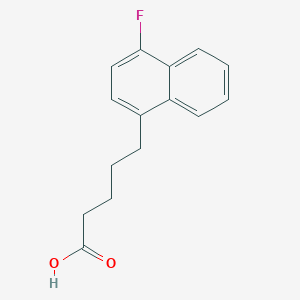

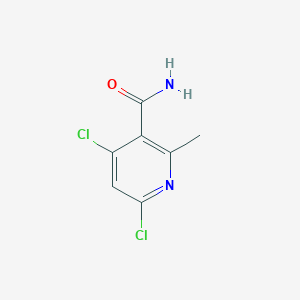

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
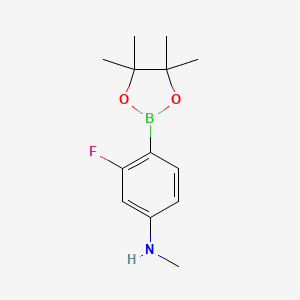
![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)

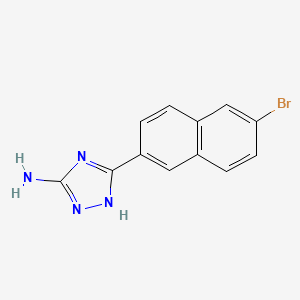
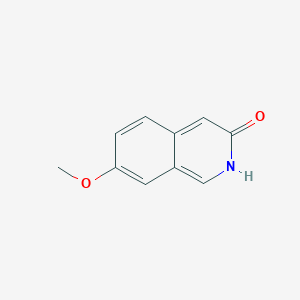
![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
